三乙氧基(3-硫氰酸丙基)硅烷

描述

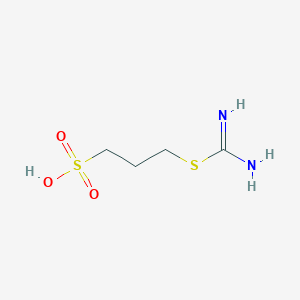

Triethoxy(3-thiocyanatopropyl)silane is a bifunctional, sulfur-containing organosilane . It is used in rubber applications in combination with white fillers containing silanol groups . It can improve the reinforcing properties of fillers that contain hydroxyl groups .

Molecular Structure Analysis

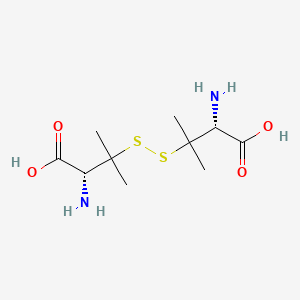

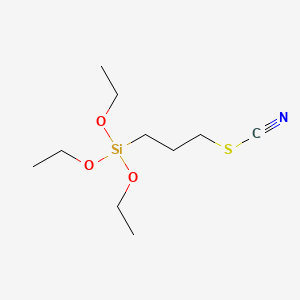

Triethoxy(3-thiocyanatopropyl)silane contains a total of 36 bonds; 15 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 triple bond, and 1 thiocyanate (aliphatic) .Physical and Chemical Properties Analysis

Triethoxy(3-thiocyanatopropyl)silane is a liquid at 20 degrees Celsius . It has a density of 1.031 g/mL at 20 °C . Its boiling point is 98 °C at 0.1 mmHg . The compound has a molecular weight of 263.43 .科学研究应用

橡胶增强

该化合物用于橡胶应用中,与含有硅醇基团的白色填料结合使用。 它增强了这些含有羟基的填料的增强性能,从而改善了硫化物的物理和机械性能 .

硫化物性能增强

它提高了硫化物的拉伸强度、撕裂强度和耐磨性,同时降低了硫化物的压缩永久变形 .

混合有机/无机聚氨酯

它作为混合有机/无机聚氨酯的组成部分,有助于开发具有改进性能的材料 .

促进粘合

安全和危害

作用机制

Target of Action

Triethoxy(3-thiocyanatopropyl)silane, also known as 3-Thiocyanatopropyltriethoxysilane, is a bifunctional, sulfur-containing organosilane . Its primary targets are fillers that contain hydroxyl groups . These fillers are commonly found in various materials, including rubber and other polymers .

Mode of Action

This compound interacts with its targets (hydroxyl group-containing fillers) through a process known as silanization . During this process, the silane molecule forms a bond with the hydroxyl group on the filler surface, creating a strong, durable link between the filler and the surrounding material .

Biochemical Pathways

The silanization process affects the biochemical pathways related to the physical and mechanical properties of the material . By forming a strong bond with the filler, the silane molecule helps to enhance the filler’s reinforcing properties . This can lead to improvements in various downstream effects, such as the material’s tensile strength, tearing strength, and abrasive resistance .

Pharmacokinetics

While the term “pharmacokinetics” typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of a chemical compound like Triethoxy(3-thiocyanatopropyl)silane, it can refer to how the compound behaves in a given material or environment. The compound is known to react slowly with moisture/water , which can influence its distribution and stability in the material.

Result of Action

The result of the action of Triethoxy(3-thiocyanatopropyl)silane is an improvement in the physical and mechanical properties of vulcanizates . It can enhance tensile strength, tearing strength, and abrasive resistance, and reduce the compression set of vulcanizates . This leads to a more durable and resilient material.

Action Environment

The action of Triethoxy(3-thiocyanatopropyl)silane can be influenced by environmental factors. For instance, the presence of moisture can affect the rate of silanization . Moreover, the compound’s stability may be affected by factors such as temperature and pH . Therefore, it’s crucial to consider these environmental factors when using this compound to ensure optimal efficacy and stability.

生化分析

Biochemical Properties

Triethoxy(3-thiocyanatopropyl)silane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable bonds between different materials. The thiocyanate group in Triethoxy(3-thiocyanatopropyl)silane can form covalent bonds with amino groups in proteins, leading to the formation of stable protein-silane conjugates. This interaction is crucial in applications where strong and durable bonds are required, such as in the production of composite materials and coatings .

Cellular Effects

Triethoxy(3-thiocyanatopropyl)silane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with proteins can lead to changes in protein function and stability, which in turn can impact cellular activities. For example, the modification of cell surface proteins by Triethoxy(3-thiocyanatopropyl)silane can alter cell adhesion and communication, affecting processes such as cell migration and proliferation .

Molecular Mechanism

The molecular mechanism of Triethoxy(3-thiocyanatopropyl)silane involves its interaction with biomolecules at the molecular level. The compound can bind to proteins through its thiocyanate group, forming stable covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, Triethoxy(3-thiocyanatopropyl)silane can induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are essential for the compound’s role in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triethoxy(3-thiocyanatopropyl)silane can change over time. The compound is relatively stable under standard conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of (3-thiocyanatopropyl)silanetriol and ethanol. This hydrolysis process can affect the compound’s long-term stability and its interactions with biomolecules. Studies have shown that Triethoxy(3-thiocyanatopropyl)silane can maintain its activity for extended periods, but its effectiveness may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of Triethoxy(3-thiocyanatopropyl)silane can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular activities. Toxicity studies have shown that Triethoxy(3-thiocyanatopropyl)silane has a relatively low acute toxicity, with an oral LD50 of 986 mg/kg in rats. At higher doses, the compound can cause adverse effects, including changes in liver and kidney function .

Metabolic Pathways

Triethoxy(3-thiocyanatopropyl)silane is involved in various metabolic pathways, primarily through its hydrolysis to (3-thiocyanatopropyl)silanetriol and ethanol. The hydrolysis products can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence its breakdown and clearance from the body, impacting its overall bioavailability and effectiveness .

Transport and Distribution

Within cells and tissues, Triethoxy(3-thiocyanatopropyl)silane is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different tissues .

Subcellular Localization

Triethoxy(3-thiocyanatopropyl)silane can localize to specific subcellular compartments, where it exerts its effects on cellular function. The compound’s targeting signals and post-translational modifications can direct it to particular organelles, such as the endoplasmic reticulum or mitochondria. This subcellular localization is crucial for the compound’s activity, as it allows for precise interactions with specific biomolecules and cellular structures .

属性

IUPAC Name |

3-triethoxysilylpropyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-15-10-11/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMVWLQFAYGKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCSC#N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044659 | |

| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Thiocyanic acid, 3-(triethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

34708-08-2 | |

| Record name | (3-Thiocyanatopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34708-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034708082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, 3-(triethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(3-thiocyanatopropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIETHOXYSILYL)PROPYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFK8NDL8UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Thiocyanatopropyltriethoxysilane interact with metal ions and what are the implications for adsorption applications?

A1: 3-Thiocyanatopropyltriethoxysilane exhibits a strong affinity for metal ions, particularly cadmium (II). This interaction stems from the presence of the thiocyanato (-SCN) group within its structure. This group acts as a Lewis base, readily donating electrons to form coordinate bonds with metal cations. [] This interaction forms the basis for its application in removing heavy metal ions like cadmium from aqueous solutions. [, ] The adsorption capacity of TCPTES-modified materials has been shown to be significantly higher compared to unmodified materials, highlighting its potential in environmental remediation. []

Q2: What is the role of 3-Thiocyanatopropyltriethoxysilane in the synthesis of hollow silica nanospheres?

A2: 3-Thiocyanatopropyltriethoxysilane serves as a crucial component in a novel "functional group difference-based selective etching" strategy for synthesizing hollow silica nanospheres. [] In this approach, TCPTES is used to functionalize the outer shell of core-shell silica nanospheres. The differential stability of the thiocyanato group in the outer shell compared to the inner core allows for selective etching of the core using sodium carbonate (Na2CO3). This process ultimately leads to the formation of thiocyanato group-functionalized hollow silica nanospheres (TC-HSNSs). []

Q3: Can 3-Thiocyanatopropyltriethoxysilane be used to create photoresponsive materials?

A3: Yes, research indicates that 3-Thiocyanatopropyltriethoxysilane can be used to create photoresponsive nanocapsules. [] These nanocapsules are synthesized through a sol-gel reaction using TCPTES as a precursor. The resulting organosilica nanocapsules exhibit sensitivity to light and undergo rupture upon irradiation. This light-triggered release mechanism makes them potentially valuable for controlled drug or dye delivery applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)